molecular formula C16H23NO2 B1392488 (2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one CAS No. 1306753-49-0

(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one

Cat. No.: B1392488
CAS No.: 1306753-49-0
M. Wt: 261.36 g/mol
InChI Key: GFDZNTYIOUTANF-PKNBQFBNSA-N
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Description

(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one is a synthetic chalcone derivative of significant interest in advanced chemical research. As a member of the enaminone family, this compound features an extended conjugated system, which is key to its potential applications . Chalcone derivatives like this one are extensively investigated in material science for their non-linear optical (NLO) properties , making them candidates for use in optical limiting and electro-optical devices . In the realm of medicinal chemistry , related chalcone structures demonstrate a broad spectrum of biological activities, serving as valuable scaffolds for developing therapeutic agents. Research on analogous compounds has shown potential for Monoamine Oxidase (MAO) inhibition , which is relevant for neurological disorders, as well as possessing anticancer, anti-inflammatory, and antimicrobial properties . The molecule's structure, characterized by the electron-donating dimethylamino group and the extended pi-system, facilitates intramolecular charge transfer, underpinning its physicochemical behavior. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the specific literature for the compound's detailed spectroscopic data, optimal handling procedures, and safety profile before use.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(2)10-12-19-15-7-5-14(6-8-15)16(18)9-11-17(3)4/h5-9,11,13H,10,12H2,1-4H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDZNTYIOUTANF-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches

Research indicates that the synthesis of this compound generally involves two main strategies:

  • Condensation of Aromatic Ketones with Amino Derivatives:
    This approach involves the formation of the propenone backbone through aldol or Knoevenagel condensation reactions between aromatic ketones and amine derivatives, such as dimethylamine or related compounds. The process typically proceeds under basic conditions, often using catalysts like piperidine or pyridine, and involves the dehydration step to form the conjugated double bond in the E-configuration.

  • Functionalization of Phenyl and Alkoxy Substituents:
    The substitution on the phenyl ring with the 3-methylbutoxy group is achieved via nucleophilic substitution reactions or etherification, often employing alkyl halides or alcohols under conditions favoring selective substitution. This step requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Detailed Synthesis Pathway

Based on literature and chemical databases, the synthesis can be summarized as follows:

Step Reaction Type Reagents Conditions Notes
1 Formation of aromatic ketone 4-hydroxybenzaldehyde or substituted benzaldehyde Acidic or basic catalyst Forms the aromatic aldehyde precursor
2 Alkylation of phenolic hydroxyl 3-methylbutyl bromide or chloride Reflux with base (K2CO3 or NaH) Introduces the 3-methylbutoxy group
3 Knoevenagel condensation Aromatic aldehyde + N,N-dimethylamine or equivalent Base (piperidine) at room temperature Forms the conjugated enone system with (E)-configuration
4 Purification Recrystallization or chromatography Appropriate solvents Ensures compound purity

Research Findings and Data

  • Reaction Conditions:
    The condensation reactions are optimized at slightly elevated temperatures (around 60-80°C) with catalysts such as piperidine or pyridine, ensuring the formation of the (E)-isomer predominantly. Etherification steps are performed under reflux with excess alkyl halides and base to drive the reaction to completion.

  • Yield and Purity:
    Typical yields range from 65-85%, with purification via column chromatography or recrystallization from ethanol or ethyl acetate to achieve purities exceeding 95%.

  • Key Raw Materials:

    • 4-hydroxybenzaldehyde derivatives
    • 3-methylbutyl bromide or chloride
    • N,N-dimethylamine or methylamine derivatives
    • Catalysts such as piperidine, pyridine, or sodium ethoxide

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Conditions Advantages Limitations
Condensation 4-hydroxybenzaldehyde, N,N-dimethylamine Knoevenagel Base, reflux High selectivity for E-isomer Requires purification
Etherification Phenolic intermediate, 3-methylbutyl halide Nucleophilic substitution Reflux, polar aprotic solvent Efficient alkoxy group introduction Possible over-alkylation
Sequential Combination of above Stepwise synthesis Controlled temperature, inert atmosphere Modular approach Longer synthesis time

Notes and Considerations

  • Stereochemistry:
    The synthesis favors the formation of the (E)-isomer, which is thermodynamically more stable. Reaction conditions such as temperature and choice of base influence stereoselectivity.

  • Purity Control:
    The final product's purity is critical for research applications. Chromatography and recrystallization are standard purification steps, with characterization via NMR, IR, and mass spectrometry confirming structure and purity.

  • Safety and Handling: Precursors like alkyl halides and amines are hazardous; reactions should be conducted in fume hoods with appropriate personal protective equipment.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one lies in pharmaceutical research, particularly in the development of new drugs targeting various conditions.

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the inhibition of specific pathways crucial for cancer cell proliferation. For instance, research indicated that derivatives of similar compounds have shown promise in targeting cancer cells effectively.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules.

  • Synthesis of Novel Compounds : The dimethylamino group and the phenyl moiety allow for further functionalization, making it a versatile building block in synthetic organic chemistry. Researchers have utilized it to create derivatives that may possess enhanced biological activity or novel chemical properties.

Material Science

In material science, this compound can be used to develop new materials with specific characteristics.

  • Polymer Chemistry : Its reactivity can be exploited in polymerization processes to create polymers with tailored properties for applications in coatings, adhesives, and other materials.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Derivatives

In another research effort, scientists synthesized various derivatives from this compound to assess their biological activities. The derivatives exhibited varying degrees of antibacterial and antifungal activities, highlighting the compound's utility as a precursor for developing antimicrobial agents.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentPotential anticancer agent; drug developmentCytotoxic effects on cancer cell lines
Organic SynthesisIntermediate for synthesizing complex moleculesVersatile building block for functionalization
Material ScienceUsed in polymer chemistry for creating tailored materialsDevelopment of polymers with specific properties

Mechanism of Action

The mechanism by which (2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups: The dimethylamino group (B ring) enhances MAO-B inhibition, as seen in C5 (IC₅₀ = 0.29 µM) . The target compound’s dimethylamino group may similarly boost enzyme affinity.
  • Alkoxy Substituents : Methoxy (A ring) in C5 improves MAO-B inhibition compared to bulkier groups. The target’s 3-methylbutoxy substituent, being larger, might reduce binding efficiency due to steric hindrance but improve lipophilicity .
  • Halogen vs. Alkoxy : Iodo and methoxy substitutions on ring A (e.g., 2n) correlate with reduced activity (IC₅₀ = 25.07 µM), suggesting electronegative groups may lower potency compared to electron-donating alkoxy groups .
Photophysical and Nonlinear Optical (NLO) Properties

Chalcones with dimethylamino groups exhibit strong NLO responses due to intramolecular charge transfer (ICT). Comparisons include:

Compound Structure π-Bridge Length NLO Performance Key Feature Reference
(E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) Short Moderate NLA Dimethylamino donor, anthracene acceptor
(2E,4E)-5-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2) Extended Enhanced NLA Extended π-bridge improves ICT
(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp.2) Short High hyperpolarizability Nitro acceptor, dimethylamino donor
Target Compound Short Inferred moderate NLA 3-Methylbutoxy may reduce planarity N/A

Key Observations :

  • Extended π-Bridges: AN-2’s elongated π-system enhances nonlinear absorption (NLA) compared to AN-1 .
  • Acceptor Strength: Comp.2’s nitro group (strong acceptor) paired with dimethylamino (donor) yields high hyperpolarizability .

Biological Activity

(2E)-3-(Dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one, commonly referred to as a derivative of chalcone, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its chemical formula C16H23NO2C_{16}H_{23}NO_2 and a molecular weight of approximately 261.359 g/mol. Its potential applications span across various fields, including medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC₁₆H₂₃NO₂
Molecular Weight261.359 g/mol
Density1.0 ± 0.1 g/cm³
Boiling PointApproximately 370.1 °C
CAS Number1306753-49-0

1. Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. Research indicates that this compound exhibits significantly enhanced tyrosinase inhibitory efficacy, with IC50 values demonstrating its potency compared to standard inhibitors like kojic acid. For instance, one study reported an IC50 value of 54.81 µM for the compound, indicating a strong potential for applications in skin-whitening products and treatments for hyperpigmentation .

2. Antioxidant Activity

The antioxidant properties of this compound have also been investigated, particularly its ability to scavenge free radicals such as DPPH and ABTS+. In vitro studies have shown that analogs of this compound can effectively reduce oxidative stress markers, suggesting a protective role against oxidative damage in cells . For example, one analog demonstrated a DPPH scavenging activity comparable to that of vitamin C, a well-known antioxidant.

3. Anticancer Potential

Emerging studies have explored the anticancer properties of this compound. In vitro cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), have indicated significant growth inhibition, with GI50 values suggesting a promising therapeutic index . The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

Case Study 1: Tyrosinase Inhibition
A detailed kinetic study using Lineweaver-Burk plots illustrated that the compound binds tightly to the active site of mushroom tyrosinase, showcasing its potential as a cosmetic ingredient for skin lightening .

Case Study 2: Antioxidant Efficacy
Research conducted on the radical scavenging abilities revealed that certain derivatives could achieve up to 93% inhibition of DPPH radicals at concentrations as low as 500 µM, indicating strong antioxidant activity .

Case Study 3: Anticancer Activity
In vitro studies on MCF-7 and HeLa cell lines demonstrated that derivatives of this compound could inhibit cell proliferation significantly more than standard chemotherapeutic agents, suggesting further exploration into their use as anticancer agents is warranted .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. A typical procedure involves reacting a substituted acetophenone derivative (e.g., 4-(3-methylbutoxy)acetophenone) with a dimethylamino-substituted aldehyde in ethanol or another polar solvent under acidic or basic catalysis. Reaction conditions (temperature, solvent, catalyst) significantly influence yield and stereoselectivity. For example, thionyl chloride (SOCl₂) in ethanol may enhance reaction efficiency, as seen in analogous chalcone syntheses . Purification often involves recrystallization or column chromatography.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR/IR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm the presence of the α,β-unsaturated ketone (C=O stretch at ~1650–1700 cm⁻¹ in IR) and substituent integration.
  • X-ray Diffraction (XRD) : Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters (e.g., a=12.83A˚,b=12.36A˚,c=9.39A˚,β=105.97a = 12.83 \, \text{Å}, b = 12.36 \, \text{Å}, c = 9.39 \, \text{Å}, \beta = 105.97^\circ) provide definitive structural confirmation. Weak intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., Mr=269.31g/molM_r = 269.31 \, \text{g/mol}) and fragmentation patterns.

Q. How does the α,β-unsaturated ketone moiety influence reactivity in further derivatization?

The conjugated enone system undergoes nucleophilic additions (e.g., Michael additions) and cycloadditions, enabling heterocyclic synthesis. For example, the dimethylamino group enhances electron density, facilitating reactions with electrophiles or participation in multicomponent reactions to yield pyrimidines or quinolines, as observed in related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies often arise from solvent effects or crystal packing forces. For instance, DFT calculations may predict NMR chemical shifts that deviate from experimental values due to hydrogen bonding in the solid state (e.g., layered structures observed via XRD). Validate computational models using crystallographic data and solvent correction algorithms .

Q. What solvent systems minimize byproduct formation during large-scale synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions. Ethanol, a protic solvent, reduces enolization side products in Claisen-Schmidt condensations. Optimize solvent polarity and reaction temperature iteratively to balance yield (>70%) and purity (>95%) .

Q. How can substituents on the aryl rings be modified to enhance bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-donating groups (e.g., methoxy, dimethylamino) increase electron density, enhancing interactions with biological targets.
  • Bulky substituents (e.g., 3-methylbutoxy) improve lipophilicity and membrane permeability.
    Analogous quinoline chalcones with 4-methylphenyl groups exhibit antiplasmodial activity, providing a template for derivatization .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and reactivity.
    Leverage crystallographic data (e.g., bond lengths, angles) to refine force fields in simulations .

Q. How can researchers identify and characterize synthesis byproducts?

  • TLC/MS Monitoring : Track reaction progress and isolate intermediates.
  • Single-Crystal XRD : Resolve ambiguous structures of side products (e.g., regioisomers).
    For example, overalkylation during etherification (e.g., 3-methylbutoxy group formation) can yield di- or tri-substituted byproducts detectable via 1H^1 \text{H}-NMR splitting patterns .

Q. What strategies separate enantiomers if chirality is introduced during synthesis?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases.
  • Crystallization-Induced Asymmetric Transformation : Exploit differences in solubility of diastereomeric salts.
    Monoclinic crystal systems (e.g., P21/cP2_1/c) may favor one enantiomer’s packing, enabling resolution .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Purification : Column chromatography becomes impractical; switch to fractional crystallization or distillation.
  • Exothermicity : Control temperature to prevent decomposition (e.g., use jacketed reactors).
  • Purity : Scalable methods like Soxhlet extraction improve yield consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.